molecular formula C13H16ClNO3 B1330269 Butyl 4-[(chloroacetyl)amino]benzoate CAS No. 106214-24-8

Butyl 4-[(chloroacetyl)amino]benzoate

Cat. No. B1330269
M. Wt: 269.72 g/mol
InChI Key: OAGNXKQRLZIKND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from commercially available precursors. For instance, an improved synthesis route for a gastrointestinal prokinetic compound was established using a high-yield four-step process starting from 4-amino-1-benzylpiperidine . Similarly, the electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenamines has been evaluated, leading to the formation of aminoquinones . These methods could potentially be adapted for the synthesis of Butyl 4-[(chloroacetyl)amino]benzoate by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been studied using various spectroscopic methods and computational models. For example, the molecular structure of 4-amino-3(4-chlorophenyl) butanoic acid was analyzed using FT-IR, FT-Raman, and computational methods, providing insights into the geometrical structure, vibrational spectra, and electronic properties . These techniques could be applied to Butyl 4-[(chloroacetyl)amino]benzoate to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various functional group transformations. For instance, the synthesis of a chlorambucil derivative involved a Reformatsky-type reaction, dehydration, hydrogenation, nitration, and conversion of functional groups . These reactions demonstrate the complexity and versatility of synthetic chemistry involving benzoic acid derivatives, which could be relevant to the chemical reactions that Butyl 4-[(chloroacetyl)amino]benzoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic and computational methods. The study of 4-butyl benzoic acid (4-BBA) included the recording of FT-IR, FT-Raman, NMR, and UV-vis spectra, as well as DFT calculations to determine structural characteristics, vibrational frequencies, and electronic properties . These methods provide a comprehensive understanding of the physical and chemical properties of benzoic acid derivatives and could be used to analyze Butyl 4-[(chloroacetyl)amino]benzoate.

Scientific Research Applications

Antimycobacterial Potential

A study by Tengler et al. (2013) explored the antimycobacterial properties of compounds similar to Butyl 4-[(chloroacetyl)amino]benzoate. They found that certain derivatives showed higher activity against mycobacterial species than standard drugs like ciprofloxacin and isoniazid. These findings suggest potential applications in treating mycobacterial infections (Tengler et al., 2013).

Physico-Chemical Properties and Potential Beta-Adrenolytic Activity

Stankovicová et al. (2014) studied the physico-chemical properties of compounds, including derivatives of Butyl 4-[(chloroacetyl)amino]benzoate, to understand their potential ultra-short beta-adrenolytic activity. The physico-chemical characteristics such as lipophilicity and acidobasic properties play a crucial role in the drug's biological activity, indicating the compound's significance in medical research (Stankovicová et al., 2014).

Asymmetric Synthesis Applications

Csatayová et al. (2011) demonstrated the application of similar compounds in asymmetric synthesis. Their study involved dihydroxylations of acyclic allylic amines, leading to the synthesis of 3,6-dideoxy-3-amino-L-talose, a significant step in complex chemical syntheses (Csatayová et al., 2011).

Anti-Tumor Properties

Seagren et al. (2009) discovered anti-tumor properties in a closely related compound, suggesting that Butyl 4-[(chloroacetyl)amino]benzoate may have similar applications in cancer research and therapy (Seagren et al., 2009).

Fries Rearrangement in Ionic Melts

Harjani et al. (2001) utilized a similar compound in Fries rearrangement reactions, indicating potential applications in organic synthesis and chemical research (Harjani et al., 2001).

Mechanochromic Luminescence

Zhao et al. (2019) reported on a compound, closely related to Butyl 4-[(chloroacetyl)amino]benzoate, exhibiting mechanochromic luminescence. This property could be harnessed in developing new materials with pressure-sensitive luminescent features (Zhao et al., 2019).

properties

IUPAC Name

butyl 4-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGNXKQRLZIKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284883
Record name butyl 4-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-[(chloroacetyl)amino]benzoate

CAS RN

106214-24-8
Record name butyl 4-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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